molecular formula C36H68N6O25 B12295263 5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol

5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B12295263
M. Wt: 985.0 g/mol
InChI Key: BKESYGFNPLIPQF-UHFFFAOYSA-N
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Description

Chitohexaose is a chitin-derived oligosaccharide composed of six N-acetyl-D-glucosamine units. It is a linear molecule that plays a significant role in various biological processes due to its unique structural properties. Chitohexaose is known for its ability to modulate immune responses and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitohexaose can be synthesized through the enzymatic hydrolysis of chitosan, a deacetylated derivative of chitin. The process involves the use of specific chitosanases, which cleave the chitosan polymer into smaller oligosaccharides, including chitohexaose. The optimal conditions for this enzymatic reaction typically include a temperature of around 50°C and a pH of 6.0, with the presence of metal ions like Mn²⁺ to enhance enzyme stability .

Industrial Production Methods: Industrial production of chitohexaose involves the controlled hydrolysis of chitosan using recombinant chitosanases. This method allows for the production of chitohexaose with a desired degree of polymerization. The process is environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chitohexaose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Chitohexaose can be oxidized using reagents like sodium periodate, which selectively oxidizes the vicinal diols in the molecule.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various chitohexaose derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chitohexaose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, chitohexaose is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, which can be used in various chemical reactions and processes.

Biology: Chitohexaose plays a crucial role in modulating immune responses. It has been shown to activate macrophages through the Toll-like receptor 4 (TLR4) pathway, leading to the production of anti-inflammatory cytokines like IL-10 . This property makes it a valuable tool for studying immune responses and developing new immunotherapies.

Medicine: In medicine, chitohexaose has potential therapeutic applications due to its ability to modulate immune responses and inhibit inflammation. It has been studied for its potential to protect against endotoxemia and sepsis by blocking the production of inflammatory molecules .

Industry: In the industrial sector, chitohexaose is used in the production of biodegradable materials and as a preservative in food packaging. Its biocompatibility and biodegradability make it an attractive alternative to synthetic polymers .

Mechanism of Action

Chitohexaose exerts its effects primarily through the activation of the Toll-like receptor 4 (TLR4) pathway. Upon binding to TLR4, chitohexaose activates macrophages, leading to the production of anti-inflammatory cytokines like IL-10. This activation occurs through a non-canonical signaling pathway, which differs from the classical pathway activated by lipopolysaccharides (LPS). The result is a shift in macrophage phenotype towards a non-inflammatory state, which helps to mitigate inflammation and protect against endotoxemia .

Comparison with Similar Compounds

    Chitobiose: Composed of two N-acetyl-D-glucosamine units.

    Chitotriose: Composed of three N-acetyl-D-glucosamine units.

    Chitotetraose: Composed of four N-acetyl-D-glucosamine units.

    Chitopentaose: Composed of five N-acetyl-D-glucosamine units.

Uniqueness of Chitohexaose: Chitohexaose stands out due to its specific length and ability to modulate immune responses through the TLR4 pathway. Its unique properties make it particularly effective in activating macrophages and inhibiting inflammation, which is not as pronounced in shorter chitooligosaccharides .

Properties

IUPAC Name

5-amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESYGFNPLIPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N6O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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